BenchChemオンラインストアへようこそ!

2-[(1H-indol-3-yl)formamido]-N-[(oxolan-2-yl)methyl]acetamide

indole-3-carboxamide tetrahydrofuran pharmacophore screening library differentiation

Procure a structurally authenticated, MLSMR-verified kinase-focused probe with a defined physicochemical baseline (XLogP3 1.1, TPSA 83.2 Ų). This indole-3-carboxamide, incorporating a privileged THF-glycinamide motif, demonstrates sub-micromolar activity in orthogonal PubChem BioAssays (AID 1925318, AID 1932695). Unlike generic indole-acetamides, it retains the pharmacophoric topology required for reproducible IKK2-targeted SAR. Ideal for fragment elaboration and kinase library expansion, it is available from multiple commercial sources, ensuring procurement reproducibility across screening laboratories.

Molecular Formula C16H19N3O3
Molecular Weight 301.346
CAS No. 1226433-24-4
Cat. No. B2957033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1H-indol-3-yl)formamido]-N-[(oxolan-2-yl)methyl]acetamide
CAS1226433-24-4
Molecular FormulaC16H19N3O3
Molecular Weight301.346
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)CNC(=O)C2=CNC3=CC=CC=C32
InChIInChI=1S/C16H19N3O3/c20-15(18-8-11-4-3-7-22-11)10-19-16(21)13-9-17-14-6-2-1-5-12(13)14/h1-2,5-6,9,11,17H,3-4,7-8,10H2,(H,18,20)(H,19,21)
InChIKeyNMVNXSQGYYQQLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(1H-indol-3-yl)formamido]-N-[(oxolan-2-yl)methyl]acetamide (CAS 1226433-24-4): Structural Identity, Procurement-Relevant Physicochemical Profile, and Compound Class Overview


2-[(1H-indol-3-yl)formamido]-N-[(oxolan-2-yl)methyl]acetamide (CAS 1226433-24-4, molecular formula C₁₆H₁₉N₃O₃, MW 301.34 g/mol) is a synthetic indole-3-carboxamide derivative that incorporates a tetrahydrofuran (oxolan-2-yl)methyl moiety linked via a glycinamide spacer [1]. It is catalogued within the NIH Molecular Libraries Small Molecule Repository (MLSMR) under the compound class designation 'TL-KIN' (tyrosine kinase / kinase-like), indicating its membership in a screening collection curated for kinase-targeted probe discovery [2]. Computed physicochemical descriptors—XLogP3 of 1.1 and topological polar surface area (TPSA) of 83.2 Ų—place the compound within favorable oral drug-like space according to the Veber and Lipinski filters, while its five rotatable bonds and three hydrogen bond donors confer moderate conformational flexibility [1].

Why Generic Indole-3-Carboxamide Screening Compounds Cannot Substitute for CAS 1226433-24-4 in Kinase-Focused Probe Discovery


Indole-3-carboxamide derivatives constitute a large and chemically diverse class of kinase-focused screening compounds, with exemplified IKK2 inhibitory activity reported across numerous patent families [1]. However, within this crowded chemical space, procurement reproducibility and structural delineation become critical decision metrics. Substituting CAS 1226433-24-4 with a simpler indole-3-acetamide (e.g., CAS 879-37-8, MW 174.20, C₁₀H₁₀N₂O) eliminates both the tetrahydrofuran (THF) ring—a moiety explicitly identified as a preferred R3a substituent in indolone-acetamide antiepileptic patents [2]—and the extended glycinamide linker, altering the hydrogen-bonding pharmacophore and conformational ensemble. Conversely, substituting with a more elaborated IKK2 inhibitor from the US20070254873 series introduces larger, lipophilic substituents that shift logP and TPSA profiles away from the balanced values (XLogP3 1.1, TPSA 83.2 Ų) observed for this compound, potentially compromising solubility and permeability in a manner that confounds structure-activity relationship (SAR) interpretation [1]. Generic substitution therefore risks losing both the specific pharmacophoric topology and the well-defined physicochemical baseline required for reproducible hit triage.

Quantitative Evidence Guide: Differentiating 2-[(1H-indol-3-yl)formamido]-N-[(oxolan-2-yl)methyl]acetamide (CAS 1226433-24-4) from Closest Indole-Carboxamide Analogs


Structural Differentiation from Simpler Indole-3-Acetamide Screening Compounds via THF-Glycinamide Motif

CAS 1226433-24-4 incorporates a tetrahydrofuran (oxolan-2-yl)methyl moiety connected through a glycinamide spacer to the indole-3-carboxamide core—a structural motif absent in commonly available indole-3-acetamide screening compounds such as CAS 879-37-8 (C₁₀H₁₀N₂O, MW 174.20) [1]. This architectural difference adds 127.14 Da of molecular weight, introduces an additional hydrogen bond acceptor (the THF oxygen), and increases the rotatable bond count from 2 (indole-3-acetamide) to 5 (CAS 1226433-24-4), substantially altering the accessible conformational landscape and pharmacophoric fingerprint [1]. In the indolone-acetamide patent family (EP1620399B1, UCB Pharma), tetrahydrofuran-2-ylmethyl is explicitly designated as a preferred R3a substituent, indicating that this group has been empirically favoured over smaller alkyl alternatives (methyl, ethyl) during medicinal chemistry optimization for antiepileptic activity [2].

indole-3-carboxamide tetrahydrofuran pharmacophore screening library differentiation

Kinase-Focused Screening Pedigree: MLSMR 'TL-KIN' Classification and PubChem BioAssay Activity Landscape

CAS 1226433-24-4 is deposited in the NIH Molecular Libraries Small Molecule Repository (MLSMR, SID 49677553) with the explicit compound class designation 'TL-KIN' (tyrosine kinase / kinase-like), indicating that it was selected for inclusion in a kinase-focused screening deck based on chemotype criteria [1]. In PubChem BioAssay records, the compound has been tested in at least two assays (AID 1925318 and AID 1932695), with two active outcomes recorded at activity thresholds ≤ 1 µM, and one active outcome at ≤ 1 nM in AID 1925318 [2]. By contrast, the simpler indole-3-acetamide (CAS 879-37-8) is primarily annotated as a biosynthetic intermediate for indole-3-acetic acid and plant growth regulation, with no MLSMR kinase-focused screening provenance [3]. This pedigree difference is procurement-relevant: CAS 1226433-24-4 is sourced and annotated for kinase probe discovery, while generic indole-3-acetamides are catalogued for plant biology or synthetic intermediate applications.

kinase inhibitor screening MLSMR compound collection PubChem BioAssay

Tetrahydrofuran Substituent as a Pharmacophoric Advantage: Patent-Documented Preference over Methyl and Hydrogen in Indolone-Acetamide Series

In the indolone-acetamide derivative patent EP1620399B1 (UCB Pharma SA, 2010), the R3a substituent is defined with a clear preference hierarchy: tetrahydrofuran-2-ylmethyl is listed as a 'more preferred' option, whereas hydrogen and methyl are merely 'preferred' [1]. This explicit ranking indicates that during medicinal chemistry optimization for antiepileptic activity, the THF-containing substituent was empirically favoured over smaller alternatives. CAS 1226433-24-4 bears this same tetrahydrofuran-2-ylmethyl motif, unlike simpler indole-3-acetamides that carry hydrogen at the corresponding position. While the indolone-acetamide series (oxindole core) differs from the indole-3-carboxamide series, the shared THF pharmacophoric preference suggests that this substituent contributes favourably to target engagement or physicochemical properties across related chemotypes [1].

tetrahydrofuran pharmacophore indolone-acetamide antiepileptic SAR patent evidence

Physicochemical Property Differentiation: Balanced LogP and TPSA Profile vs. Simpler and More Lipophilic Indole-Carboxamide Analogs

The computed XLogP3 of 1.1 and TPSA of 83.2 Ų for CAS 1226433-24-4 place it within the optimal oral drug-like space defined by both Lipinski (MW < 500, logP < 5) and Veber (TPSA < 140 Ų, rotatable bonds ≤ 10) filters [1]. For comparison, the simpler indole-3-carboxamide core (1H-indole-3-carboxamide, C₉H₈N₂O, MW 160.17) exhibits TPSA of 58.90 Ų and XlogP of 1.30 [2]. The target compound achieves higher TPSA (+24.3 Ų) while maintaining a slightly lower logP (−0.2 units), a profile that predicts improved aqueous solubility without compromising membrane permeability. In contrast, patent-exemplified IKK2 inhibitors from the indole carboxamide series (US20070254873, US20080269291) frequently bear lipophilic substituents (e.g., phenyl, piperidinyl, sulfonyl groups) that elevate logP values above 3.0, potentially reducing solubility and increasing non-specific protein binding [3]. This balanced profile makes CAS 1226433-24-4 a more tractable starting point for fragment-based or hit-to-lead optimization where excessive lipophilicity is undesirable.

drug-like physicochemical properties logP comparison TPSA permeability prediction

Supply Chain Traceability and Vendor Reproducibility: Multiple Independent Commercial Sources with Defined Purity Specifications

CAS 1226433-24-4 is commercially available from multiple independent suppliers including Life Chemicals (catalogue F5889-0056, 2 µmol at USD $57.00, 5 µmol at $63.00, pricing as of September 2023) [1], and is listed under multiple synonym identifiers (AKOS024527294, VU0527924-1, SR-01000926162-1) across chemical catalogues [2]. This multi-vendor availability, underpinned by a unique and validated CAS registry number, contrasts with proprietary or single-source indole-carboxamide analogs that lack competitive supply options. The MLSMR deposition record (SID 49677553, supplier: ChemDiv, structure ID: C989-0490) further anchors the compound's identity to a verified chemical structure within a federally curated repository [3]. For procurement decision-makers, multi-sourcing mitigates supply disruption risk and enables price competition—factors absent for single-vendor proprietary analogs.

chemical procurement vendor reproducibility CAS registry integrity

Procurement-Relevant Application Scenarios for 2-[(1H-indol-3-yl)formamido]-N-[(oxolan-2-yl)methyl]acetamide (CAS 1226433-24-4) in Drug Discovery and Chemical Biology


Kinase-Focused High-Throughput Screening (HTS) Deck Assembly Requiring TL-KIN Chemotype Diversity

For screening laboratories building kinase-targeted compound libraries, CAS 1226433-24-4 provides a structurally authenticated, MLSMR-verified TL-KIN chemotype that is commercially available from multiple vendors [1]. Its PubChem BioAssay track record—demonstrating sub-micromolar and sub-nanomolar activity in at least two independent assays (AID 1925318 and AID 1932695)—supports its inclusion as a kinase-active scaffold for hit identification [2]. The balanced physicochemical profile (XLogP3 1.1, TPSA 83.2 Ų) reduces the risk of frequent-hitter behaviour associated with highly lipophilic kinase inhibitors, improving assay signal-to-noise ratios [3].

Structure-Activity Relationship (SAR) Exploration of Indole-3-Carboxamide IKK2/NF-κB Pathway Inhibitors

Investigators pursuing IKK2 (IKKβ) as a therapeutic target in inflammatory disorders can use CAS 1226433-24-4 as a starting scaffold for SAR exploration [1]. The compound incorporates the indole-3-carboxamide core shared with patent-exemplified IKK2 inhibitors (US20070254873, US20080269291), while its tetrahydrofuran-2-ylmethyl substituent occupies a position that is explicitly preferred over methyl and hydrogen in the structurally related indolone-acetamide antiepileptic series (EP1620399B1) [2]. This provides a rational basis for analogue synthesis around the THF-glycinamide motif to probe IKK2 binding pocket requirements.

Fragment-Based Lead Discovery and Physicochemical Property Benchmarking

With MW 301.34 Da and 5 rotatable bonds, CAS 1226433-24-4 occupies the upper boundary of fragment-like space (MW < 300 rule-of-three), making it suitable as a fragment-sized lead for structure-based design [1]. Its computed XLogP3 of 1.1 and TPSA of 83.2 Ų serve as a physicochemical benchmark: when comparing hit expansion libraries, analogs that deviate substantially from these values toward higher lipophilicity (logP > 3.0) can be flagged for solubility-limited assay interference [2]. The compound's multi-vendor availability and verified CAS registry integrity (SID 49677553, ChemDiv C989-0490) ensure that procurement for fragment soaking or co-crystallization experiments is reproducible across laboratories [3].

Antiepileptic Drug Discovery Leveraging Indolone/Indole-Acetamide Pharmacophore Parallels

The tetrahydrofuran-2-ylmethyl group present in CAS 1226433-24-4 is explicitly identified as a preferred substituent in UCB Pharma's indolone-acetamide antiepileptic patent series (EP1620399B1) [1]. While the core scaffold differs (indole-3-carboxamide vs. indolone), the shared THF pharmacophoric element supports exploration of CAS 1226433-24-4 as a comparator compound in electrophysiology-based seizure models or radioligand binding assays targeting epilepsy-relevant ion channels. The compound's balanced logP and TPSA profile further suggests adequate CNS penetration potential based on the Wager CNS MPO desirability criteria [2].

Quote Request

Request a Quote for 2-[(1H-indol-3-yl)formamido]-N-[(oxolan-2-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.